molecular formula C7H8N2O3 B13645609 2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Numéro de catalogue: B13645609
Poids moléculaire: 168.15 g/mol
Clé InChI: TXNBXCNSEIEFPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1087606-46-9) is a high-purity dihydroxypyrimidine (DHP) derivative serving as a key scaffold in medicinal chemistry research. This compound is of significant interest for its role in targeting metal-dependent viral enzymes. The dihydroxypyrimidine core is a recognized privileged structure for inhibiting RNase H-like functions in viruses, showing promise in the development of novel antiviral agents, particularly against targets like human cytomegalovirus (HCMV) terminase . Furthermore, the pyrimidinedione scaffold is widely investigated for its broad spectrum of biological activities, including potential antimicrobial and antibacterial properties against pathogens like Mycobacterium tuberculosis . Researchers utilize this compound as a critical building block in structure-activity relationship (SAR) studies to optimize potency and selectivity. With a molecular formula of C 7 H 8 N 2 O 3 and a molecular weight of 168.15 g/mol, it is characterized by a TPSA of 83.05 Ų and 2 hydrogen bond donors . This product is intended for research applications only and is not approved for diagnostic or therapeutic use.

Propriétés

Formule moléculaire

C7H8N2O3

Poids moléculaire

168.15 g/mol

Nom IUPAC

2-ethyl-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-2-5-8-3-4(7(11)12)6(10)9-5/h3H,2H2,1H3,(H,11,12)(H,8,9,10)

Clé InChI

TXNBXCNSEIEFPJ-UHFFFAOYSA-N

SMILES canonique

CCC1=NC=C(C(=O)N1)C(=O)O

Origine du produit

United States

Méthodes De Préparation

Multi-Component Condensation Using Ethyl Acetoacetate, Aldehydes, and Urea

One of the most established methods involves the condensation of ethyl acetoacetate, an aldehyde, and urea in the presence of an acid catalyst under reflux conditions. For the 2-ethyl substituent, ethyl acetoacetate serves as the β-ketoester component providing the ethyl group at position 2.

Typical Procedure:

  • Mix ethyl acetoacetate (0.15 mole), an appropriate aldehyde (e.g., formaldehyde or other simple aldehydes), and urea (0.1 mole) in ethanol.
  • Add a catalytic amount of concentrated hydrochloric acid.
  • Reflux the mixture for 3–4 hours.
  • Cool the reaction mixture to precipitate the product.
  • Filter, wash, and purify by recrystallization or column chromatography.

This method yields ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, which are closely related to the target compound and can be modified to obtain the 2-ethyl substituent by selecting suitable aldehydes or β-ketoesters.

Use of Alkoxymethylene Malonic Acid Esters and Guanidine Derivatives

A more specialized method involves the condensation of guanidine derivatives with alkoxymethylene malonic acid esters, which allows for selective synthesis of 1,6-dihydropyrimidinylcarboxylic acid derivatives.

Key Reaction Steps:

  • Preparation of alkoxymethylene malonic acid ester intermediates.
  • Reaction with guanidine derivatives under controlled conditions.
  • Dealkoxycarbonylation in the presence of metal or ammonium salts to yield the dihydropyrimidine carboxylic acid.

This approach provides a high degree of control over substitution patterns and is suitable for preparing 2-substituted 1,6-dihydropyrimidine-5-carboxylic acids, including the 2-ethyl derivative.

Alkylation of 2-Thioxo-1,2,3,4-tetrahydropyrimidine Esters

Another synthetic route involves alkylation reactions starting from 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters.

Method Outline:

  • Synthesize ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
  • React with alkyl halides (e.g., ethyl bromide) in the presence of potassium carbonate and catalytic tetrabutylammonium bromide.
  • The alkylation introduces the ethyl group at position 2.
  • Subsequent oxidation or hydrolysis steps yield the 6-oxo-1,6-dihydropyrimidine carboxylic acid.

This method allows for the introduction of various alkyl groups at position 2 with good yields and has been used to prepare 2-ethyl derivatives and other analogs.

Comparative Data Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Yield (%) Advantages Notes
Biginelli-type condensation Ethyl acetoacetate, aldehyde, urea Acid catalyst, reflux in ethanol 70-95 Simple, widely used Requires long reflux time
Guanidine + Alkoxymethylene malonate Guanidine derivative, malonate ester Metal/ammonium salt, inert solvent Moderate Selective substitution control Multi-step, requires intermediate prep
Alkylation of 2-thioxo pyrimidine 2-thioxo pyrimidine ester, alkyl halide K2CO3, tetrabutylammonium bromide, reflux 65-85 Good yields, versatile alkylation Needs careful handling of reagents

Research Results and Characterization

  • Spectroscopic Analysis: IR spectra typically show characteristic carbonyl absorption bands near 1700 cm⁻¹, confirming the presence of the 6-oxo and carboxylic acid groups. ^1H-NMR spectra reveal signals corresponding to the ethyl group at position 2 and the dihydropyrimidine ring protons.

  • Purity and Yield: Yields vary depending on the method but generally range from 65% to 95%. Purification is commonly achieved by recrystallization or chromatography.

  • Biological Activity Correlation: Some synthesized derivatives, including 2-ethyl substituted compounds, have shown promising antimicrobial and antioxidant activities, indicating the importance of these preparation methods for pharmaceutical applications.

Summary and Expert Notes

The preparation of this compound is effectively accomplished through classical Biginelli condensation with ethyl acetoacetate, guanidine/malonate ester condensation, or alkylation of thioxo-pyrimidine esters. Selection of method depends on desired substitution pattern, available starting materials, and required purity. The methods are well-documented with reproducible yields and thorough characterization by IR and NMR spectroscopy. Recent advances focus on greener protocols and microwave-assisted synthesis to reduce reaction times and improve environmental profiles.

Analyse Des Réactions Chimiques

2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. .

Applications De Recherche Scientifique

It appears that "2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid" is a chemical compound with potential applications in scientific research, particularly in the development of xanthine oxidase inhibitors .

Chemical Information

  • IUPAC Name : this compound
  • CAS Number : 2172475-28-2 (for the hydrochloride form)
  • Molecular Formula : C7H8N2O3C_7H_8N_2O_3
  • Molecular Weight : 168.15 g/mol

Applications in Scientific Research

  • Xanthine Oxidase (XO) Inhibitors :
    • A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) have been reported as XO inhibitors with remarkable activities .
    • These compounds interact with key residues in the XO protein, such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009, through hydrogen bonds, π-π stackings, or hydrophobic interactions .
    • Pharmacophore models based on these compounds suggest that hydrophobic groups at the 1-position, negative charged groups at the para- or meta-position of the phenyl ring at the R1R_1 position, hydrophilic groups at the R2R_2 position, and bulky/positive charged groups at the R3R_3 position are important for activity .
  • Molecular Dynamics (MD) Simulations :
    • MD simulations have been conducted to analyze the stability of protein-ligand complexes involving 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives with the XO protein .
    • These simulations provide insights into the binding modes and interactions of these compounds with the XO protein .
  • Docking Studies :
    • Docking studies reveal that 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids have similar docking orientations and binding interactions in the active site pocket of XO, forming hydrogen bonds with key residues .

Safety Information

  • Signal Word : Warning
  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
  • Precautionary Statements : P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, P501

Mécanisme D'action

The primary mechanism of action of 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves the inhibition of xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, the compound reduces the production of uric acid, thereby helping to manage conditions like hyperuricemia. The molecular targets include key residues in the xanthine oxidase active site, such as Glu802, Arg880, and Asn768, which interact with the compound through hydrogen bonds and hydrophobic interactions .

Comparaison Avec Des Composés Similaires

Key Structural Differences :

  • Position 2: Ethyl (target compound) vs. aromatic rings with electron-withdrawing groups (e.g., cyano, tetrazolyl) in analogs. Ethyl provides moderate hydrophobicity, while bulky aromatic substituents enhance π-π stacking with XO residues like Phe914/1009 .
  • Position 6: The target compound retains the oxo group, whereas analogs like 10c replace it with an imino group (NH), altering hydrogen-bonding interactions with Glu802 .

Inhibitory Potency and Mechanism of Action

In Vitro XO Inhibition Data

Compound IC50 (μM) Inhibition Type Ki (μM) Reference
This compound Not reported Mixed-type Not reported
Febuxostat 0.0236 Mixed-type 0.0042
Compound 10c (Mao et al.) 0.0240 Mixed-type 0.0042
Zhang et al., 2019 (most potent analog) 0.0288 Mixed-type Not reported
Allopurinol 7.5902 Competitive 1.2

Key Findings :

  • Ethyl-substituted derivatives generally exhibit lower potency compared to phenyl-substituted analogs (e.g., 10c and Zhang et al.'s compounds) due to reduced aromatic interactions .
  • The mixed-type inhibition mechanism suggests binding to both the active site and a secondary subpocket in XO, as seen in molecular dynamics (MD) simulations .

Binding Interactions with Xanthine Oxidase

MD simulations and docking studies reveal:

  • Glu802 : Forms hydrogen bonds with the oxo group at position 6 .
  • Arg880 : Stabilizes the carboxylic acid moiety at position 5 via electrostatic interactions .
  • Phe914/Phe1009 : Engage in hydrophobic interactions with aromatic substituents at position 2 (absent in the ethyl-substituted compound, reducing its potency) .

Structure-Activity Relationship (SAR) Insights

  • Position 2: Bulky, electron-deficient groups (e.g., tetrazolyl, cyano) enhance potency by strengthening π-π/hydrophobic interactions. Ethyl groups, while hydrophobic, lack aromaticity, leading to weaker binding .
  • Position 4 : Alkoxy chains (e.g., isopentyloxy) improve solubility and subpocket binding .
  • Position 6: Oxo vs. imino groups modulate hydrogen-bonding efficiency with Glu802 .

Activité Biologique

2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (often referred to as a pyrimidine derivative) has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrimidines known for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is C7H9N2O3C_7H_9N_2O_3 with a molecular weight of 204.61 g/mol. The compound's structure features a pyrimidine ring, which is pivotal for its biological interactions.

PropertyValue
Molecular FormulaC₇H₉N₂O₃
Molecular Weight204.61 g/mol
CAS Number2172475-28-2

Pyrimidine derivatives like this compound interact with various biological targets, influencing multiple biochemical pathways. These compounds can act as enzyme inhibitors and receptor modulators, which are crucial for their therapeutic effects.

Biochemical Pathways

  • Enzyme Inhibition : The compound has demonstrated significant inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production.
  • Antiviral Activity : Research indicates that similar compounds exhibit antiviral properties by inhibiting viral replication.
  • Anti-inflammatory Effects : Pyrimidines can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Biological Activity

Recent studies have highlighted the biological activity of this compound and its derivatives:

  • Xanthine Oxidase Inhibition : A study reported that derivatives of this compound exhibited IC50 values ranging from 0.0181μM0.0181\,\mu M to 0.5677μM0.5677\,\mu M, indicating potent XO inhibitory activity comparable to established drugs like febuxostat .
  • Anticancer Potential : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, with significant selectivity towards malignant cells over normal cells. For instance, one derivative demonstrated an IC50 value of 0.126μM0.126\,\mu M against the MDA-MB-231 triple-negative breast cancer cell line .
  • Safety Profile : Toxicity studies have indicated that high doses (up to 2000mg/kg2000\,mg/kg) do not produce adverse effects in animal models, suggesting a favorable safety profile for potential therapeutic use .

Case Studies

Several case studies provide insight into the practical applications of this compound:

  • Influenza Treatment : In a mouse model infected with influenza A virus, administration of a related pyrimidine derivative resulted in more than a two-log reduction in viral load and improved survival rates .
  • Hyperuricemia Management : The efficacy of the compound as a uric acid-lowering agent was validated in a potassium oxonate-induced hyperuricemia model in rats, where significant reductions in serum uric acid levels were observed following treatment with the compound .

Q & A

Q. How does the compound interact with enzymatic targets (e.g., dihydrofolate reductase or kinases)?

  • Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd), while kinetic assays (e.g., stopped-flow spectroscopy) measure inhibition constants (Ki). Site-directed mutagenesis of target enzymes identifies critical residues for interaction. Molecular dynamics simulations (e.g., GROMACS) model conformational changes upon binding .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.